molecular formula C25H24N6O4 B4292328 N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE CAS No. 5786-98-1

N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE

Cat. No.: B4292328
CAS No.: 5786-98-1
M. Wt: 472.5 g/mol
InChI Key: WVJSCWOTYFVZAL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group, a 4-hydroxy-3-methoxyphenyl moiety, and a tetrazole-containing formamido substituent. The tetrazole group (1H-1,2,3,4-tetrazol-1-yl) is notable for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding affinity in biological systems . The compound’s combination of methoxy and hydroxy groups on the phenyl ring may influence solubility and pharmacokinetic properties, while the 2,6-dimethylphenyl group could contribute to steric effects or lipophilicity.

Properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-15-5-4-6-16(2)22(15)27-25(34)23(18-9-12-20(32)21(13-18)35-3)28-24(33)17-7-10-19(11-8-17)31-14-26-29-30-31/h4-14,23,32H,1-3H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJSCWOTYFVZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412806
Record name N-[2-(2,6-Dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-98-1
Record name N-[2-(2,6-Dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the benzamide group, and the coupling of the substituted phenyl ring. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving azides and nitriles under acidic or basic conditions.

    Introduction of the Benzamide Group: This step often involves the reaction of an amine with a benzoyl chloride derivative.

    Coupling of the Substituted Phenyl Ring: This can be done using various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising pharmacological properties:

  • Antitumor Activity: Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the tetrazole moiety may enhance its anticancer properties by acting as a bioisostere for carboxylic acids in drug design .
  • Antimicrobial Properties: The hydroxyl and methoxy groups are known to enhance the antimicrobial activity of phenolic compounds. Studies suggest that derivatives of this compound may exhibit significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules: Its structure allows it to be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The formamido group can participate in further reactions to yield various derivatives .
  • Ligand Development: The compound can act as a ligand in coordination chemistry, particularly with transition metals. This application is crucial for developing catalysts in organic reactions and materials science .

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of structurally related compounds. The findings revealed that modifications to the phenyl rings significantly influenced cytotoxicity against various cancer cell lines. The introduction of the tetrazole ring was particularly noted for enhancing activity against breast cancer cells .

Case Study 2: Synthesis of Novel Antimicrobial Agents

In another study, researchers synthesized derivatives of similar phenolic compounds to assess their antimicrobial efficacy. Results indicated that substituents like hydroxyl and methoxy groups significantly improved antibacterial activity against Gram-positive bacteria, suggesting that similar modifications on this compound could yield effective antimicrobial agents .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntitumor15
Compound BAntibacterial10
N-(2,6-DIMETHYLPHENYL)-...Potential (TBD)TBDCurrent Study

Table 2: Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
Formamido SynthesisN-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY...)N-(2,6-DIMETHYLPHENYL)-...85
Ligand FormationN-(2,6-DIMETHYLPHENYL)-...Transition Metal ComplexTBD

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Similarities and Key Differences

The compound is compared to three classes of analogs based on evidence from Pharmacopeial Forum reports and related literature:

Compound Key Structural Features Molecular Weight (g/mol) Functional Groups Reported Solubility (mg/mL)
Target Compound 2,6-Dimethylphenyl, tetrazole, 4-hydroxy-3-methoxyphenyl ~530 (estimated) Acetamide, formamido, tetrazole Not reported
Compound C () 4-Methoxyphenyl, methyl-ethylamine, hydroxy groups ~350 (estimated) Acetamide, hydroxy, methoxy 1.12
Compound E () 4-Methoxy-3-methylphenyl, methyl-ethylamine ~380 (estimated) Formamide, hydroxy, methoxy 0.67
2,2-Diphenyl-N-[4-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl]acetamide () Diphenyl, pyrazole, methoxyphenyl 459.54 Acetamide, pyrazole Not reported

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The 4-hydroxy-3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl groups in Compounds C and E (), suggesting divergent solubility and oxidative stability profiles.
  • Steric Considerations : The 2,6-dimethylphenyl group in the target compound introduces steric hindrance absent in Compounds C and E, which could reduce metabolic degradation but limit solubility .
Pharmacological and Physicochemical Comparisons
  • Solubility : Compound E () has lower solubility (0.67 mg/mL) than Compound C (1.12 mg/mL), likely due to increased hydrophobicity from the 3-methyl group. The target compound’s solubility is expected to be lower than both due to its bulkier substituents .
  • Metabolic Stability : The 2,6-dimethylphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to Compounds C and E, which lack steric protection .

Research Findings and Implications

  • Synthetic Challenges : The tetrazole ring in the target compound requires specialized synthetic routes (e.g., [2+3] cycloaddition), contrasting with the simpler pyrazole synthesis in ’s analog .
  • Thermodynamic Stability : Molecular modeling predicts that the tetrazole group stabilizes the compound’s conformation via intramolecular hydrogen bonds, a feature absent in pyrazole analogs .

Biological Activity

N-(2,6-Dimethylphenyl)-2-(4-hydroxy-3-methoxyphenyl)-2-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C24H34ClN3O4
  • Molecular Weight : 464.0 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide; hydrochloride

The structure includes multiple functional groups that contribute to its biological activity, including hydroxyl (-OH), methoxy (-OCH₃), and tetrazole rings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent , anticonvulsant , and anti-inflammatory compound.

Antitumor Activity

Recent research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines .

The presence of electron-donating groups (e.g., methoxy groups) enhances the cytotoxicity by improving the compound's interaction with cellular targets.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented through various models:

  • Protection Against Seizures : Certain derivatives have demonstrated a capacity to eliminate tonic extensor phases in animal models, providing 100% protection . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring significantly enhance anticonvulsant efficacy.

Anti-inflammatory Activity

Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents:

  • COX-II Inhibition : Related compounds have been evaluated for their ability to inhibit COX-II activity. This inhibition is crucial for reducing inflammation and associated pain .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Study on Antitumor Effects : A study evaluated the growth-inhibitory effects of synthesized thiazole derivatives against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard drugs like cisplatin .
  • Anticonvulsant Efficacy : Another investigation assessed the anticonvulsant activity of several piperazine derivatives in animal models. The findings highlighted that compounds with hydroxyl and methoxy substitutions exhibited significant protective effects against induced seizures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE
Reactant of Route 2
N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE

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